Iodopyracet I-131

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iodopyracet I 131 ist eine radiopharmazeutische Verbindung, die Jod-131, ein radioaktives Isotop von Jod, enthält. Es wird hauptsächlich in der medizinischen Diagnostik und Behandlung eingesetzt, insbesondere zur Bewertung des Nierenplasmaflusses und zur Behandlung von schilddrüsenbedingten Erkrankungen. Die Verbindung ist bekannt für ihre Fähigkeit, Beta- und Gammastrahlung zu emittieren, was sie sowohl für bildgebende als auch für therapeutische Anwendungen nützlich macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Iodopyracet I 131 beinhaltet die Einarbeitung von Jod-131 in die molekulare Struktur von Iodopyracet. Dieser Prozess erfordert typischerweise die Verwendung einer Vorläuferverbindung, die iodiert werden kann. Die Reaktionsbedingungen beinhalten oft die Verwendung eines Oxidationsmittels, um die Einarbeitung von Jod-131 in das Vorläufermolekül zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Iodopyracet I 131 beinhaltet die Bestrahlung von Tellurdioxid (TeO2) in einem Kernreaktor, um Jod-131 zu erzeugen. Das Jod-131 wird dann chemisch abgetrennt und gereinigt, bevor es in das Iodopyracet-Molekül eingearbeitet wird. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um seine radiochemische und radionuklidliche Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iodopyracet I 131 involves the incorporation of iodine-131 into the molecular structure of iodopyracet. This process typically requires the use of a precursor compound that can be iodinated. The reaction conditions often involve the use of an oxidizing agent to facilitate the incorporation of iodine-131 into the precursor molecule.

Industrial Production Methods

Industrial production of Iodopyracet I 131 involves the irradiation of tellurium dioxide (TeO2) in a nuclear reactor to produce iodine-131. The iodine-131 is then chemically separated and purified before being incorporated into the iodopyracet molecule. The final product is subjected to rigorous quality control measures to ensure its radiochemical and radionuclide purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Iodopyracet I 131 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Einarbeitung von Jod-131 beinhaltet einen Oxidationsschritt, bei dem das Jod in einen höheren Oxidationszustand überführt wird.

Substitution: Das Jod-131 wird in das Vorläufermolekül substituiert, wobei ein Wasserstoffatom oder ein anderer Substituent ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von Iodopyracet I 131 verwendet werden, sind Oxidationsmittel wie Natriumiodat und Natriumcarbonat. Die Reaktionen werden typischerweise in wässrigem Methanol als Lösungsmittel durchgeführt .

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist Iodopyracet I 131, das sich durch seine hohe radiochemische Reinheit und spezifische Aktivität auszeichnet. Die Verbindung wird in ihrer endgültigen Form für medizinische Anwendungen verwendet.

Wissenschaftliche Forschungsanwendungen

Iodopyracet I 131 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Diagnostik: Es wird verwendet, um den Nierenplasmafluss zu messen und die Nierenfunktion zu beurteilen, indem die Clearance der Verbindung aus dem Blutkreislauf verfolgt wird.

Krebsbehandlung: Die Betastrahlung, die von Jod-131 emittiert wird, wird verwendet, um krebsartiges Schilddrüsengewebe bei Patienten mit Schilddrüsenkrebs zu zerstören.

Biologische Forschung: Es wird in Studien verwendet, die sich mit dem Metabolismus und der Ausscheidung von Jod im Körper befassen.

Industrielle Anwendungen: Die Verbindung wird bei der Herstellung von Radiopharmazeutika und in der Forschung mit radioaktiven Tracern verwendet.

Wirkmechanismus

Der Wirkmechanismus von Iodopyracet I 131 beinhaltet seine schnelle Absorption und Verteilung in der extrazellulären Flüssigkeit des Körpers. Das Iodid wird über den Natrium/Iodid-Symporter in der Schilddrüse konzentriert und anschließend zu Jod oxidiert. Die Betaemission von Jod-131 zerstört Schilddrüsengewebe, wodurch es bei der Behandlung von Hyperthyreose und Schilddrüsenkarzinomen wirksam ist .

Wirkmechanismus

The mechanism of action of Iodopyracet I 131 involves its rapid absorption and distribution within the extracellular fluid of the body. The iodide is concentrated in the thyroid gland via the sodium/iodide symporter and subsequently oxidized to iodine. The beta emission from iodine-131 destroys thyroidal tissue, making it effective in treating hyperthyroidism and thyroid carcinomas .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Natriumiodid I 131: Wird für ähnliche diagnostische und therapeutische Zwecke eingesetzt, insbesondere bei schilddrüsenbedingten Erkrankungen.

Iodohippurat-Natrium I 131: Ein weiteres Radiopharmazeutikum, das für Nierenfunktionstests verwendet wird.

Jod-131 Metaiodobenzylguanidin (I-131 MIBG): Wird bei der Behandlung von Neuroblastom und anderen neuroendokrinen Tumoren eingesetzt.

Einzigartigkeit

Iodopyracet I 131 ist einzigartig aufgrund seiner spezifischen Anwendung bei der Messung des Nierenplasmaflusses und seiner hohen radiochemischen Reinheit. Seine Fähigkeit, sowohl Beta- als auch Gammastrahlung zu emittieren, macht es vielseitig einsetzbar für diagnostische Bildgebung und therapeutische Anwendungen.

Biologische Aktivität

Iodopyracet I-131, a radiopharmaceutical compound, has garnered attention for its biological activity, particularly in the context of cancer treatment and diagnostic imaging. This article delves into the cytotoxic effects, therapeutic applications, and biological dosimetry associated with I-131, supported by empirical data and case studies.

Overview of this compound

This compound is a radioactive isotope of iodine used primarily in the treatment of differentiated thyroid cancer (DTC) and certain other malignancies. Its efficacy stems from its ability to selectively accumulate in thyroid tissue, where it emits beta particles that induce cellular damage, leading to tumor cell death.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of I-131 on various cell lines. For instance, a study examining the impact of I-131 on human hepatocellular carcinoma (HepG2/C3A) and non-tumoral lung fibroblast (MRC-5) cells demonstrated significant cytotoxicity at varying concentrations of I-131 over 24 and 48 hours. The results indicated that while tumor cells exhibited higher sensitivity to radiation-induced cell death, healthy cells displayed greater resistance.

Table 1: Cytotoxic Effects of I-131 on Cell Lines

| Cell Line | Concentration (MBq/mL) | Viability at 24h (%) | Viability at 48h (%) |

|---|---|---|---|

| HepG2/C3A | 0.0037 | 90.7 | 83.7 |

| MRC-5 | 7.40 | Significant decrease | Significant decrease |

The cytotoxicity is primarily attributed to oxidative stress induced by reactive oxygen species generated from beta decay, which can damage cellular macromolecules and lead to apoptosis .

Therapeutic Applications

Iodine-131 has been effectively used in treating differentiated thyroid cancer, particularly in patients with microcarcinoma and those with distant metastases. A meta-analysis indicated that patients receiving radioiodine therapy exhibited improved disease-free survival rates compared to those who did not undergo treatment .

Case Study: Treatment of Thyroid Carcinoma

In a notable case involving a canine patient diagnosed with thyroid carcinoma, I-131 was administered subcutaneously. The compound localized in malignant thyroid tissues, where it emitted radiation that damaged DNA and induced cell death. Post-treatment observations indicated an improvement in the patient's quality of life, underscoring the compound's efficacy in managing advanced malignancies .

Biological Dosimetry

Biological dosimetry provides insights into the absorbed doses from I-131 treatment. A study comparing physical and biological dosimetry methods found significant increases in micronucleus (MN) frequencies post-treatment, indicating cytogenetic damage associated with I-131 exposure. The biological absorbed doses were calculated as follows:

Table 2: Biological Absorbed Doses from I-131 Treatment

| Group | Absorbed Dose (mGy) |

|---|---|

| Group I | 68.2 ± 17.5 |

| Group II | 46.0 ± 11.4 |

| Group III | 90.5 ± 26.9 |

Statistical analysis revealed significant differences between groups, suggesting variability in individual responses to treatment .

Biokinetic Modeling

A five-compartment biokinetic model was developed to simulate the distribution and metabolism of I-131 in thyroid cancer patients. This model aids in understanding how I-131 disperses among various organs post-administration and informs dosage decisions for optimal therapeutic outcomes .

Eigenschaften

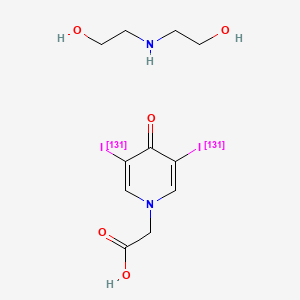

CAS-Nummer |

93507-15-4 |

|---|---|

Molekularformel |

C11H16I2N2O5 |

Molekulargewicht |

518.07 g/mol |

IUPAC-Name |

2-[3,5-bis(131I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8+4,9+4; |

InChI-Schlüssel |

RERHJVNYJKZHLJ-QHFVJCKDSA-N |

SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Isomerische SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)[131I])[131I].C(CO)NCCO |

Kanonische SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |

Key on ui other cas no. |

93507-15-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.